6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonamide
CAS No.:
Cat. No.: VC17799349
Molecular Formula: C9H7BrN2O4S
Molecular Weight: 319.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7BrN2O4S |
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Molecular Weight | 319.13 g/mol |
IUPAC Name | 6-bromo-4-hydroxy-2-oxo-1H-quinoline-8-sulfonamide |
Standard InChI | InChI=1S/C9H7BrN2O4S/c10-4-1-5-6(13)3-8(14)12-9(5)7(2-4)17(11,15)16/h1-3H,(H2,11,15,16)(H2,12,13,14) |
Standard InChI Key | IFKHELPAGJPQOQ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1C(=CC(=O)N2)O)S(=O)(=O)N)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular framework of 6-bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonamide is derived from the quinoline heterocycle, a bicyclic system consisting of a benzene ring fused to a pyridine ring. Key substituents include:
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Bromine at position 6, which introduces steric bulk and electron-withdrawing effects, potentially influencing binding affinity in biological systems .
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Hydroxyl group at position 2, contributing to hydrogen-bonding interactions and solubility .
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Ketone group at position 4, which may participate in tautomerism or serve as a site for further functionalization .
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Sulfonamide at position 8, a moiety widely associated with enzyme inhibition and antimicrobial activity.
The molecular formula is C₁₀H₈BrN₂O₄S, with a calculated molecular weight of 357.15 g/mol. Spectroscopic data from analogous compounds suggest characteristic IR absorptions for the sulfonamide group (1150–1350 cm⁻¹) and hydroxyl stretch (3200–3600 cm⁻¹) . X-ray crystallography of related structures reveals planar quinoline systems with substituents adopting positions orthogonal to the aromatic plane to minimize steric clashes .
Synthetic Routes and Optimization
Core Quinoline Formation
The synthesis begins with constructing the dihydroquinoline core. A validated approach involves cyclization of substituted anilines with β-ketoesters or diones . For example, 4-bromoaniline reacts with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions (e.g., Eaton’s Reagent) to yield a 4-hydroxyquinolin-2(1H)-one intermediate . This step typically achieves yields >80% under optimized conditions (70–120°C, 1–24 hours) .
Bromination and Final Modifications
Bromine is introduced at position 6 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) . Regioselectivity is ensured by directing effects of existing substituents, with the hydroxyl group at position 2 favoring electrophilic attack at position 6 . Final purification via recrystallization or column chromatography yields the target compound in >90% purity .
Physicochemical and Pharmacological Properties
Biological Activity
While direct pharmacological data for this compound are scarce, structural analogs demonstrate:
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Antimicrobial activity: Sulfonamide-containing quinolines inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.
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Enzyme inhibition: The ketone and sulfonamide groups facilitate binding to metalloenzymes (e.g., carbonic anhydrase), with IC₅₀ values in the nanomolar range .
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Anticancer potential: Brominated quinolines induce apoptosis in cancer cell lines via reactive oxygen species (ROS) generation .
Applications in Drug Development and Beyond
Antibacterial Agents
The sulfonamide group’s proven efficacy against Gram-positive bacteria positions this compound as a candidate for overcoming antibiotic resistance. Modifications to the quinoline core could enhance penetration through bacterial membranes.
Enzyme-Targeted Therapies
Preliminary molecular docking studies suggest high affinity for carbonic anhydrase IX (CA-IX), a biomarker in hypoxic tumors . Further in vivo validation is required to assess therapeutic potential.
Materials Science
Bromine’s electron-deficient nature makes the compound a potential precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize conjugated polymers for optoelectronic devices .
Challenges and Future Directions
Current limitations include poor oral bioavailability and off-target effects common to sulfonamide derivatives. Strategies to address these include:
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Prodrug design: Masking hydroxyl or sulfonamide groups with ester or amide prodrugs to improve absorption .
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Nanoparticle encapsulation: Enhancing delivery to target tissues while minimizing systemic toxicity.
Ongoing research should prioritize structure-activity relationship (SAR) studies to optimize potency and selectivity.
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